2-(N-ETHYL4-CHLOROBENZENESULFONAMIDO)ACETAMIDE
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Overview
Description
2-(N-ETHYL4-CHLOROBENZENESULFONAMIDO)ACETAMIDE is a chemical compound known for its diverse applications in scientific research and industry. It is characterized by its molecular structure, which includes an ethyl group, a chlorobenzene ring, and a sulfonamide group. This compound has garnered attention due to its potential biological activities and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-ETHYL4-CHLOROBENZENESULFONAMIDO)ACETAMIDE typically involves the reaction of 2-chloro-N-(4-sulfamoylphenyl)acetamide with ethylamine. The reaction is carried out in an organic solvent such as ethanol, under reflux conditions for several hours. The progress of the reaction is monitored using thin-layer chromatography (TLC) to ensure the complete conversion of reactants to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to maximize yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(N-ETHYL4-CHLOROBENZENESULFONAMIDO)ACETAMIDE undergoes various chemical reactions, including:
Common Reagents and Conditions
Major Products Formed
Scientific Research Applications
2-(N-ETHYL4-CHLOROBENZENESULFONAMIDO)ACETAMIDE has several applications in scientific research:
Mechanism of Action
The biological activity of 2-(N-ETHYL4-CHLOROBENZENESULFONAMIDO)ACETAMIDE is primarily attributed to its ability to inhibit specific enzymes. For instance, it has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme involved in the synthesis of nucleotides, thereby exerting antimicrobial and anticancer effects . The compound binds to the active site of the enzyme, preventing the conversion of dihydrofolate to tetrahydrofolate, which is essential for DNA synthesis and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2-(N-ETHYL4-CHLOROBENZENESULFONAMIDO)BENZOIC ACID: Shares a similar structure but with a benzoic acid group instead of an acetamide group.
2-(N-ETHYL4-CHLOROBENZENESULFONAMIDO)-N-(4-ETHYLPHENYL)ACETAMIDE: Another derivative with an additional ethyl group on the phenyl ring.
Uniqueness
2-(N-ETHYL4-CHLOROBENZENESULFONAMIDO)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
2-[(4-chlorophenyl)sulfonyl-ethylamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O3S/c1-2-13(7-10(12)14)17(15,16)9-5-3-8(11)4-6-9/h3-6H,2,7H2,1H3,(H2,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLLGIYVMUCPROV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)N)S(=O)(=O)C1=CC=C(C=C1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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